![molecular formula C19H21ClN2O2 B6054591 3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B6054591.png)
3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in cellular signaling pathways.
Mecanismo De Acción
TAK-659 works by selectively inhibiting the activity of several protein kinases, including BTK, ITK, and JAK3. These enzymes are involved in cellular signaling pathways that regulate the growth and survival of cancer cells. By blocking their activity, TAK-659 can prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and modulation of immune responses. It has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its selectivity for specific protein kinases, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as the activity of the targeted enzymes can vary depending on the cancer type.
Direcciones Futuras
There are several potential future directions for the study of TAK-659, including:
1. Development of combination therapies with other drugs to enhance its efficacy.
2. Investigation of its potential use in the treatment of autoimmune diseases.
3. Study of its effects on tumor microenvironments and immune cell infiltration.
4. Investigation of its potential use in combination with immunotherapies.
5. Development of more potent and selective analogs of TAK-659.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide, which is then reacted with 4-(dimethylamino)benzaldehyde to form the intermediate product. This intermediate is then reacted with N,N-dimethylpropanamide and purified to obtain the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential therapeutic applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the activity of several protein kinases that are involved in the growth and survival of cancer cells.
Propiedades
IUPAC Name |
3-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-22(2)19(24)12-7-14-5-10-17(11-6-14)21-18(23)13-15-3-8-16(20)9-4-15/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBARVXTVZEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6054524.png)
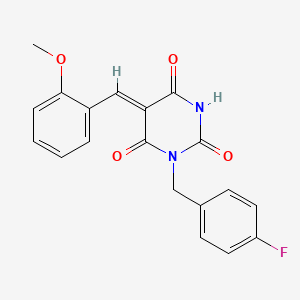
![5-[(2,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6054536.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6054544.png)
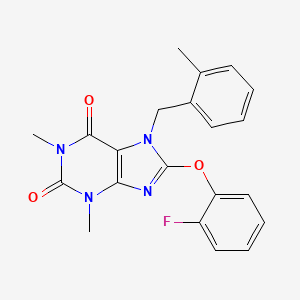
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6054563.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)
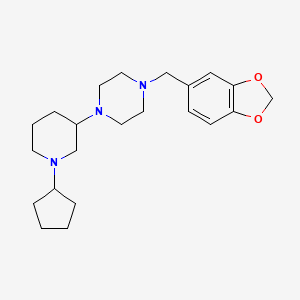
![2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6054583.png)
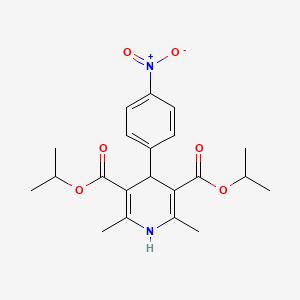
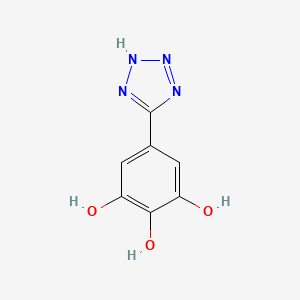
![methyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6054600.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6054607.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6054611.png)